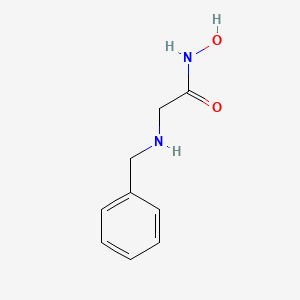

N~2~-Benzyl-N-hydroxyglycinamide

描述

Overview of N-Substituted Glycine (B1666218) Amide Scaffolds in Drug Discovery Research

N-substituted glycine amide scaffolds are prevalent structural motifs in medicinal chemistry. Glycine, being the simplest amino acid, provides a flexible and readily modifiable backbone for the synthesis of diverse chemical libraries. nih.gov The substitution at the nitrogen atom (N-substitution) allows for the introduction of various functional groups, which can significantly influence the pharmacological properties of the resulting molecules. nih.gov These scaffolds are integral to the design of peptidomimetics, compounds that mimic the structure and function of peptides but with improved stability and oral bioavailability.

In drug discovery, N-substituted glycine amide derivatives are explored for a wide range of therapeutic applications. sphinxsai.com Their versatility allows for the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and conformational rigidity, all of which are critical for effective drug-target interactions. nih.gov The amide bond itself is a key feature, participating in hydrogen bonding interactions within biological targets. pulsus.com The ability to systematically modify the N-substituent provides a powerful tool for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds. acs.org

Significance of the N-Hydroxy Amide Functionality in Metalloprotease Inhibition and Related Biological Activities

The N-hydroxy amide group (-C(=O)N(OH)-) is a crucial functional group in the design of metalloprotease inhibitors. nih.gov Metalloproteases are a class of enzymes that utilize a metal ion, typically zinc, in their active site to catalyze the hydrolysis of peptide bonds. These enzymes are implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.

The inhibitory activity of the N-hydroxy amide functionality stems from its ability to act as a strong chelating agent for the catalytic metal ion in the enzyme's active site. nih.gov This chelation effectively blocks the enzyme's catalytic activity. The N-hydroxybutanamide fragment, for instance, is a common feature in potent matrix metalloproteinase (MMP) inhibitors like batimastat. nih.gov Beyond metalloprotease inhibition, N-hydroxy amides have been shown to exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.gov For example, certain N-hydroxy-substituted piperidines have demonstrated potential in treating conditions related to oxidative stress and inflammation. nih.gov

Contextualization of the N-Benzyl Moiety in Modulating Ligand-Target Interactions

Furthermore, the benzyl (B1604629) group can influence the conformational preferences of the molecule, potentially pre-organizing it into a bioactive conformation for optimal binding. nih.gov The substitution pattern on the benzyl ring itself can be modified to further fine-tune these interactions and explore the steric and electronic requirements of the binding site. acs.org In the context of N2-Benzyl-N-hydroxyglycinamide, the N-benzyl group can be strategically employed to target specific pockets within the active site of an enzyme, thereby enhancing potency and selectivity. sphinxsai.com

Historical Development of Related N-Hydroxyamino Acid and Glycinamide (B1583983) Derivatives

The study of N-hydroxyamino acids and their derivatives has a rich history, with early research focusing on their synthesis and chemical properties. acs.org It was recognized that these compounds could serve as crucial intermediates in various biochemical pathways. ru.nl The development of new synthetic methodologies, such as the reduction of α-oximino acid derivatives, has facilitated the preparation of a wide range of N-hydroxyamino acid derivatives for biological evaluation. ru.nl

Over the years, the focus has shifted towards their potential therapeutic applications. For instance, N-hydroxypeptides, which incorporate N-hydroxyamino acid residues, have been synthesized and studied for their resistance to enzymatic degradation and their unique conformational properties. rsc.org The incorporation of an N-hydroxy group into peptide backbones was found to influence their structure and interaction with metal ions. rsc.org The synthesis and biological investigation of various glycinamide derivatives have also been an active area of research, leading to the discovery of compounds with diverse pharmacological activities. sphinxsai.com The historical progression in this field has laid the groundwork for the rational design of molecules like N2-Benzyl-N-hydroxyglycinamide, which combines key structural features from these earlier classes of compounds.

Structure

3D Structure

属性

CAS 编号 |

847780-38-5 |

|---|---|

分子式 |

C9H12N2O2 |

分子量 |

180.20 g/mol |

IUPAC 名称 |

2-(benzylamino)-N-hydroxyacetamide |

InChI |

InChI=1S/C9H12N2O2/c12-9(11-13)7-10-6-8-4-2-1-3-5-8/h1-5,10,13H,6-7H2,(H,11,12) |

InChI 键 |

MHMSTPWWRMNOQQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CNCC(=O)NO |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to the N-Hydroxyglycinamide Core

The foundational step in the synthesis of N2-Benzyl-N-hydroxyglycinamide is the construction of the N-hydroxyglycinamide scaffold. This can be achieved through both traditional chemical synthesis and biocatalytic methods.

Chemical Synthesis Approaches for N-Hydroxylated Glycine (B1666218) Amides

The chemical synthesis of N-hydroxylated glycine amides can be approached through several routes. One common method involves the transformation of α-amino acids into the corresponding α-hydroxy acids, which are then converted to the desired α-hydroxy amides. This transformation can be achieved through diazotization of the amino acid followed by hydrolysis and subsequent amination. However, these methods can sometimes suffer from low yields and lack of stereoselectivity researchgate.net.

A more direct approach involves the use of N-protected hydroxylamines. For instance, N-Boc-glycine can be coupled with N,O-dimethylhydroxylamine to form a Weinreb amide intermediate. This intermediate can then be further manipulated to yield the N-hydroxyglycinamide core.

Another strategy involves the direct conversion of Nα-protected amino hydroxamic acids to O-benzyl hydroxamates using reagents like benzyl (B1604629) bromide in the presence of a base such as potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide researchgate.net. The O-benzyl group can then be removed through hydrogenolysis to yield the N-hydroxy amide.

Enzymatic Production Routes for Alpha-Hydroxyglycinamide and Analogues

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral α-hydroxy amides. One such method involves a two-step sequential reaction. First, an α-oxo ester is subjected to a highly enantioselective bioreduction using microorganisms like Saccharomyces cerevisiae (baker's yeast). This step produces a chiral α-hydroxy ester with high enantiomeric excess. The resulting ester then undergoes a non-enantiospecific aminolysis catalyzed by an enzyme such as Candida antarctica lipase (B570770) B (CAL-B) to furnish the chiral α-hydroxy amide nih.gov.

Engineered amine dehydrogenases (AmDHs) have also shown promise in the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols, which are structurally related to the target core nih.gov. This technology could potentially be adapted for the direct synthesis of chiral α-hydroxyglycinamide from a suitable precursor.

Introduction of the N2-Benzyl Moiety

Once the N-hydroxyglycinamide core is obtained, the next critical step is the selective introduction of the benzyl group at the N2-position. This can be accomplished primarily through N-alkylation or reductive amination strategies.

N-Alkylation and Reductive Amination Strategies for Selective Benzylation of Amino or Amide Nitrogens

N-Alkylation: Direct N-alkylation of the N-hydroxyglycinamide core can be achieved using benzyl halides, such as benzyl bromide. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, making it more nucleophilic. Common bases for this transformation include potassium carbonate researchgate.net. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or alcohols like methanol (B129727) being frequently employed nih.gov. The reaction temperature can be varied to optimize the yield and minimize side reactions researchgate.net.

Reductive Amination: Reductive amination offers an alternative and often milder approach for N-benzylation. This method involves the reaction of the N-hydroxyglycinamide with benzaldehyde (B42025) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired N-benzyl derivative. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the aldehyde pearson.com. The reaction is typically performed in a protic solvent like methanol or ethanol, often with the addition of a catalytic amount of acid to facilitate imine formation researchgate.net.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and selectivity of the N-benzylation step are highly dependent on the reaction conditions. Key parameters to optimize include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

For N-alkylation with benzyl bromide, the strength and amount of the base are critical. A weak base like potassium carbonate is often sufficient to deprotonate the amide nitrogen without causing unwanted side reactions researchgate.net. The reaction temperature can be modulated; while some alkylations proceed at room temperature, others may require heating to achieve a reasonable reaction rate researchgate.net.

A summary of typical conditions for these transformations is presented in the table below.

| Transformation | Reagents and Conditions | Typical Yield | Reference |

| N-Alkylation | Benzyl bromide, K2CO3, Methanol, Heat | Good to Excellent | researchgate.net |

| Reductive Amination | Benzaldehyde, NaBH3CN, Methanol, Acetic acid (cat.) | Good to Excellent | pearson.comresearchgate.net |

Synthesis of Research-Grade Structural Analogues and Precursor Compounds

The synthesis of structural analogues and protected precursors is essential for developing structure-activity relationships and for use in multi-step synthetic sequences.

The N-hydroxy group of N2-Benzyl-N-hydroxyglycinamide is a versatile functional handle for derivatization. A key transformation is its oxidation to a nitrone. Nitrones are 1,3-dipoles that are valuable synthetic intermediates, notably in 1,3-dipolar cycloaddition reactions. researchgate.netwikipedia.org

The synthesis of nitrones from N-hydroxy compounds can be achieved through several methods:

Oxidation of N-Alkylhydroxylamines : The oxidation of secondary N-alkylhydroxylamines is a common route to nitrones. wikipedia.org Reagents like mercury(II) oxide have been used to oxidize N-benzyl-N-alkylhydroxylamines, showing a strong preference for the formation of conjugated nitrones. researchgate.net Mechanistic studies suggest a pathway involving electron transfer from the nitrogen to the oxidant, followed by hydrogen abstraction. researchgate.net Another effective, metal-free protocol uses Oxone in a biphasic basic medium for the direct oxidation of secondary amines to nitrones. organic-chemistry.org

Condensation with Carbonyls : Nitrones can also be formed by the condensation of N-substituted hydroxylamines with aldehydes or ketones. wikipedia.orgresearchgate.net

Novel Copper-Catalyzed Coupling : A newer approach involves the copper-catalyzed coupling of benzyl alcohols with nitrosobenzenes to generate N-aryl nitrones, offering excellent step and atom economy. mcmaster.ca

These derivatization strategies allow for the conversion of the N-hydroxyglycinamide scaffold into a variety of other functional groups and molecular architectures, facilitating the exploration of its chemical space.

In complex syntheses, protecting groups are used to mask reactive functional groups to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group is a widely used amine-protecting group due to its stability and ease of removal by hydrogenolysis.

The preparation of a protected dipeptide precursor like N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide would involve coupling Cbz-protected glycine to an N-hydroxyglycinamide scaffold. The synthesis of N-Cbz-β-aminoalkanesulfonamides demonstrates a relevant synthetic sequence where an amino alcohol is first protected with a Cbz group using benzyl chloroformate before further transformations. researchgate.net

A highly pertinent example is the stereoselective synthesis of β-glycinamide ribonucleotide (β-GAR), an intermediate in purine (B94841) biosynthesis. mdpi.com In this multi-step synthesis, N-Cbz-glycine is coupled to a ribosylamine derivative. mdpi.com The resulting N-(benzyloxycarbonylglycyl) intermediate is then carried through several steps before the final deprotection. mdpi.com This highlights the utility of the Cbz-glycinamide moiety as a stable, protected building block for constructing more complex molecules. The synthesis of various N-Cbz protected derivatives, such as N-Cbz-alpha-amino-glutarimidooxy carboxylates, further underscores the importance of this protecting group strategy in medicinal chemistry research. nih.gov

Molecular Interactions and Biochemical Mechanisms of Action

Enzyme Inhibition Profiles and Kinetics

The hydroxamic acid functional group (-CO-NH-OH) is a well-established pharmacophore known for its ability to chelate metal ions, making it a common feature in the design of inhibitors for metalloenzymes. unimi.it The addition of an N-benzyl group can further influence binding affinity and selectivity.

Target Identification and Binding Affinity Characterization

Identifying the specific protein targets of a small molecule like N2-Benzyl-N-hydroxyglycinamide is the first step in elucidating its mechanism of action. Standard methodologies for target identification include:

Affinity-Based Pull-Downs: This involves immobilizing the molecule on a solid support to "fish" for its binding partners in cell lysates.

Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stabilization of a protein upon ligand binding. An increase in a protein's melting point in the presence of the compound indicates a direct interaction. nih.gov

Enzyme Kinetic Studies: For identified enzyme targets, kinetic analyses (e.g., Michaelis-Menten kinetics) are performed to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed-type) and to calculate key parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov

Molecular Docking: Computational studies are often used to predict and rationalize the binding mode of the inhibitor within the active site of the target enzyme, identifying key interactions such as hydrogen bonds or hydrophobic contacts. nih.gov

Elucidation of Inhibition Mechanisms

While direct inhibition data for N2-Benzyl-N-hydroxyglycinamide is limited, analysis of N-benzyl and hydroxamic acid-containing compounds reveals potential mechanisms against several enzyme classes.

Metallo-oxygenase Inhibition: N-benzyl-benzoylhydroxamic acids have been identified as inhibitors of metallo-oxygenase enzymes. For instance, certain analogs were found to inhibit p-hydroxy-phenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone (B1678516) and tocopherol biosynthesis, with one compound showing an IC50 value of 30 μM. The proposed mechanism involves the hydroxamic acid moiety chelating the iron cofactor in the enzyme's active site. However, studies indicated that HPPD inhibition only partially accounted for the compounds' biological effects, suggesting they likely target other metalloenzymes as well. rsc.org

DNA Topoisomerase II: The N-benzyl group can significantly alter the mechanism of known enzyme inhibitors. For example, N-benzyladriamycin (AD 288), a derivative of doxorubicin, acts as a catalytic inhibitor of DNA topoisomerase II. Unlike its parent compound, which stabilizes the enzyme-DNA cleavage complex (a "topoisomerase poison"), N-benzyladriamycin prevents the initial binding of the enzyme to DNA, thereby inhibiting its catalytic cycle without inducing DNA breaks. documentsdelivered.com

HIV Replication Enzymes: The N-benzyl group is a feature in some inhibitors of HIV protease, a critical enzyme for viral replication. For instance, a series of N-benzyl pseudopeptides demonstrated potent inhibition of HIV-1 protease, with the most active compound showing an IC50 of 170 nM and an effective dose (ED50) for inhibiting viral replication of 52 nM in cell cultures. nih.gov The benzyl (B1604629) group often occupies hydrophobic pockets within the enzyme's active site, contributing to binding affinity.

Comparative Analysis with Known Inhibitors Featuring Hydroxamic Acid Moieties

The hydroxamic acid functional group is a cornerstone of many clinically approved and investigational enzyme inhibitors due to its exceptional ability to act as a bidentate ligand for metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺). unimi.it

Histone Deacetylase (HDAC) Inhibitors: Many potent HDAC inhibitors, such as Vorinostat (SAHA) and Panobinostat, are hydroxamic acids. They function by chelating the zinc ion in the active site of HDAC enzymes, which blocks substrate access and leads to the hyperacetylation of histones. unimi.it

Matrix Metalloproteinase (MMP) Inhibitors: Early MMP inhibitors like Marimastat utilized a hydroxamic acid group to bind the catalytic zinc ion in MMPs, which are involved in tissue remodeling and cancer progression. unimi.it

Compared to these well-known inhibitors, an N-substituted hydroxamic acid like N2-Benzyl-N-hydroxyglycinamide would be expected to retain this core metal-binding capability. The N-benzyl group would primarily influence interactions with residues outside the metal-coordination sphere, potentially conferring selectivity for specific enzyme isoforms or classes.

Modulation of Specific Biological Pathways

Investigation of Cellular Signaling Cascade Interventions

The inhibition of key enzymes directly interferes with cellular signaling. For example:

Inhibition of HPPD by N-benzyl-benzoylhydroxamic acids disrupts the tyrosine catabolism pathway and the synthesis of plastoquinone, which is vital for the photosynthetic electron transport chain in plants. rsc.org

O-benzyl sulfohydroxamic acids have been shown to be redox-triggered donors of nitroxyl (B88944) (HNO). documentsdelivered.comnih.gov Nitroxyl is a redox-active signaling molecule with distinct chemistry from nitric oxide (NO), known to modulate cellular processes through reactions with thiols and heme proteins. The potential for N2-Benzyl-N-hydroxyglycinamide or its metabolites to participate in such redox signaling pathways is a plausible mechanism for pathway modulation.

Assessment of Antioxidant and Free Radical Scavenging Capabilities

Structural relatives of N2-Benzyl-N-hydroxyglycinamide, particularly N-benzyl nitrones, exhibit significant antioxidant properties. Nitrones are well-known for their ability to act as "spin traps," reacting with and neutralizing highly reactive free radicals.

Parallels to Nitrones: N-benzyl nitrone derivatives have been evaluated for their antioxidant capacity using various assays. mdpi.comnih.gov For example, a series of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (nitrones) showed potent activity in scavenging the DPPH radical and inhibiting lipid peroxidation. mdpi.comnih.gov The N-hydroxy group in N2-Benzyl-N-hydroxyglycinamide is structurally related to the N-oxide group of a nitrone, suggesting it could possess similar free radical scavenging or antioxidant capabilities.

Reported Antioxidant Activity: Studies on other N-benzyl derivatives have confirmed their potential as antioxidants. N-benzyl-2,2,2-trifluoroacetamide, for example, demonstrated an antioxidant activity of nearly 79% at a concentration of 1000 µg/mL in a DPPH assay and showed a strong capacity to reduce cupric and ferric ions. researchgate.netdocumentsdelivered.com

The table below summarizes the antioxidant and enzyme-inhibiting activities of compounds structurally related to N2-Benzyl-N-hydroxyglycinamide.

| Compound Name | Assay/Target | Activity/Result |

| N-benzyl-benzoylhydroxamic acid (F1) | p-hydroxy-phenylpyruvate dioxygenase (HPPD) | IC |

| N-benzyl pseudopeptide | HIV-1 Protease | IC |

| N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide (Nitrone 10c) | Lipid Peroxidation Inhibition | 79% inhibition mdpi.com |

| N-benzyl-2,2,2-trifluoroacetamide | DPPH Radical Scavenging | 79% antioxidant activity at 1000 µg/mL researchgate.netdocumentsdelivered.com |

Biomolecular Target Engagement and Validation Studies

The elucidation of how a chemical compound interacts with its biological targets is a cornerstone of chemical biology and drug discovery. For N2-Benzyl-N-hydroxyglycinamide, understanding its engagement with specific biomolecules and the subsequent validation of these interactions provides critical insights into its mechanism of action. This involves a multi-faceted approach, combining techniques that map the physical interaction between the compound and its protein target with studies that assess the functional consequences of this engagement within the cell.

Protein-Ligand Interaction Mapping

Protein-ligand interaction mapping aims to identify the specific amino acid residues within a protein that come into direct contact with a ligand, in this case, N2-Benzyl-N-hydroxyglycinamide. These studies are fundamental to understanding the affinity and specificity of the compound for its target. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and hydrogen-deuterium exchange mass spectrometry (HDX-MS) are pivotal in this endeavor. nih.gov

HDX-MS, for instance, measures the rate of exchange of amide protons in the protein backbone with deuterium (B1214612) from a solvent. nih.gov When N2-Benzyl-N-hydroxyglycinamide binds to its target protein, it can shield certain regions from the solvent, leading to a reduction in the rate of deuterium exchange in those areas. By analyzing the mass shifts of peptic fragments of the protein, researchers can pinpoint the specific binding interface.

Table 1: Hypothetical Protein-Ligand Interaction Data for N2-Benzyl-N-hydroxyglycinamide with Target Protein X

This table illustrates the kind of data generated from a hypothetical HDX-MS experiment, identifying the specific regions of a target protein that are protected from deuterium exchange upon binding of N2-Benzyl-N-hydroxyglycinamide, thus indicating direct interaction.

| Peptide Sequence | Start Position | End Position | % Deuterium Uptake (Unbound) | % Deuterium Uptake (Bound) | Change in Uptake (%) | Interpretation |

| ILE-VAL-GLU-LEU | 65 | 68 | 85 | 40 | -45 | Strong Protection |

| TYR-PHE-ASP-ALA | 102 | 105 | 78 | 35 | -43 | Strong Protection |

| SER-GLY-THR-PRO | 150 | 153 | 90 | 88 | -2 | No Significant Protection |

| LYS-ARG-TRP-GLN | 210 | 213 | 82 | 55 | -27 | Moderate Protection |

This data is illustrative and does not represent actual experimental results.

Impact on Subcellular Processes

Following the identification and validation of a direct biomolecular target, the next crucial step is to understand the functional consequences of this interaction within the complex environment of the cell. The binding of N2-Benzyl-N-hydroxyglycinamide to its target protein can trigger a cascade of events, altering various subcellular processes. These effects can be assessed using a variety of cell-based assays, including reporter gene assays, immunofluorescence microscopy, and proteomics-based approaches.

For example, if the target of N2-Benzyl-N-hydroxyglycinamide is an enzyme involved in a specific signaling pathway, its inhibition could lead to measurable changes in the phosphorylation state of downstream proteins or alterations in gene expression. Cellular thermal shift assays (CETSA) can also be employed to confirm target engagement in a cellular context by measuring the change in thermal stability of the target protein upon ligand binding.

Table 2: Hypothetical Impact of N2-Benzyl-N-hydroxyglycinamide on Subcellular Processes

This table provides a hypothetical overview of how the engagement of N2-Benzyl-N-hydroxyglycinamide with its target could affect various cellular functions, as determined by a range of cell-based assays.

| Subcellular Process | Assay Type | Measured Parameter | Observed Effect | Implication |

| Signal Transduction | Western Blot | Phosphorylation of Protein Y | Decreased | Inhibition of upstream kinase |

| Gene Expression | Luciferase Reporter Assay | Promoter Activity of Gene Z | Increased | Modulation of transcription factor activity |

| Cellular Localization | Immunofluorescence | Localization of Protein X | Nuclear translocation | Alteration of protein trafficking |

| Protein Stability | CETSA | Thermal Stability of Protein X | Increased | Confirmation of target engagement |

This data is illustrative and does not represent actual experimental results.

Through the integration of these biomolecular and cellular studies, a comprehensive picture of the mechanism of action for N2-Benzyl-N-hydroxyglycinamide can be developed. The precise mapping of its interaction with a target protein, combined with the validation of its effects on subcellular processes, provides a solid foundation for its further investigation as a chemical probe or potential therapeutic agent.

Structure Activity Relationship Sar and Computational Studies

Systematic Structural Modifications and Their Impact on Biological Activity

The biological profile of N2-Benzyl-N-hydroxyglycinamide can be systematically explored through targeted structural modifications. The key regions for such modifications include the N-benzyl ring, the N-hydroxy amide group, and the glycinamide (B1583983) backbone.

Influence of Substituents on the N-Benzyl Ring on Efficacy and Selectivity

In related series of bioactive compounds, such as N-benzyl phenethylamines, the introduction of substituents on the benzyl (B1604629) ring has been shown to dramatically alter binding affinity and functional activity at target receptors. For instance, studies on N-benzyl phenethylamines have revealed that N-(2-hydroxybenzyl) and N-(2-methoxybenzyl) substitutions can significantly enhance activity compared to the unsubstituted parent compounds. nih.gov The position of the substituent is also crucial; for example, moving a substituent from the 2-position to the 3- or 4-position on the benzyl ring can lead to a decrease in potency.

The electronic properties of the substituents (electron-donating or electron-withdrawing) can also play a pivotal role. Electron-withdrawing groups, such as halogens (F, Cl, Br), or electron-donating groups, such as methoxy (B1213986) or methyl, can alter the electrostatic potential of the benzyl ring, influencing interactions with the target protein. A hypothetical exploration of substituents on the N-benzyl ring of N2-Benzyl-N-hydroxyglycinamide is presented in Table 1.

Table 1: Hypothetical Influence of N-Benzyl Ring Substituents on the Activity of N2-Benzyl-N-hydroxyglycinamide Analogues

| Substituent (Position) | Expected Impact on Efficacy | Expected Impact on Selectivity | Rationale |

| 2-OH | Potentially Increased | Potentially Increased | May form additional hydrogen bonds within the binding site, enhancing affinity and potentially directing binding to specific isoforms. |

| 4-Cl | Potentially Increased | Variable | Can enhance binding through hydrophobic interactions and by altering electronic properties, but selectivity may depend on the specific topology of the target's binding pocket. |

| 3,4-di-OCH3 | Variable | Variable | Increased lipophilicity may enhance cell permeability, but the bulky nature of the substituents could introduce steric hindrance, potentially reducing binding affinity. |

| 4-CF3 | Potentially Increased | Variable | Strong electron-withdrawing group can alter the electronic landscape of the ring, potentially leading to stronger interactions. Lipophilicity is also increased. |

Role of the N-Hydroxy Amide Group in Molecular Recognition and Binding

The N-hydroxy amide (hydroxamic acid) moiety is a well-established zinc-binding group found in a wide array of enzyme inhibitors, particularly histone deacetylase (HDAC) and matrix metalloproteinase (MMP) inhibitors. This functional group is crucial for the biological activity of N2-Benzyl-N-hydroxyglycinamide, acting as a key pharmacophore for molecular recognition and binding to metalloenzymes.

The hydroxamic acid group typically coordinates to the zinc ion in the active site of these enzymes in a bidentate fashion, forming strong ionic and hydrogen bonds. This interaction is often the primary anchor for the inhibitor, orienting the rest of the molecule within the binding pocket to make further favorable contacts. The acidic proton of the N-hydroxy group and the lone pair of the carbonyl oxygen are the key features involved in this coordination.

Effects of Glycinamide Backbone Modifications

The glycinamide backbone of N2-Benzyl-N-hydroxyglycinamide serves as a scaffold connecting the N-benzyl group and the N-hydroxy amide moiety. Modifications to this backbone can have profound effects on the compound's conformational flexibility and its ability to adopt the optimal geometry for binding to its biological target.

Introducing substituents on the alpha-carbon of the glycinamide can introduce chirality and steric bulk, which can influence both potency and selectivity. For example, replacing the hydrogen with a methyl group would create an alaninamide derivative. This could restrict the conformational freedom of the molecule, potentially locking it into a more bioactive conformation or, conversely, a less active one. The stereochemistry of this new chiral center would likely be a critical determinant of activity.

Furthermore, altering the length of the linker between the N-benzyl and N-hydroxy amide groups could impact the distance between these two key pharmacophoric elements, which is often a critical parameter for effective binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. For N2-Benzyl-N-hydroxyglycinamide and its analogues, QSAR models could be invaluable for predicting the activity of novel derivatives and for guiding the design of more potent and selective compounds.

Development of Predictive Models for Analogues of N2-Benzyl-N-hydroxyglycinamide

The development of a predictive QSAR model for N2-Benzyl-N-hydroxyglycinamide analogues would involve the synthesis and biological testing of a diverse set of derivatives with systematic variations in the N-benzyl ring, the glycinamide backbone, and potentially the hydroxamic acid moiety. The biological activity data, such as IC50 values, would then be correlated with calculated molecular descriptors.

A study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives successfully used 2D autocorrelation descriptors to model their inhibitory activity against various matrix metalloproteinases. nih.gov Similar approaches could be applied to N2-Benzyl-N-hydroxyglycinamide analogues. Both linear methods, like Multiple Linear Regression (MLR), and non-linear methods, such as Bayesian-Regularized Neural Networks (BRANN), could be employed to develop robust models. nih.gov

Correlation of Biological Activity with Electronic, Steric, and Lipophilic Descriptors

The biological activity of N2-Benzyl-N-hydroxyglycinamide analogues would be correlated with a variety of molecular descriptors that quantify their electronic, steric, and lipophilic properties.

Electronic Descriptors: These describe the electronic properties of the molecule and include parameters like Hammett constants (σ) for substituents on the benzyl ring, partial atomic charges, and dipole moments. These descriptors are crucial for understanding electrostatic and hydrogen bonding interactions with the target.

Steric Descriptors: These quantify the size and shape of the molecule. Parameters such as molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume are commonly used. Steric descriptors are important for assessing how well a molecule fits into the binding pocket of a target and for identifying potential steric clashes.

Lipophilic Descriptors: These describe the hydrophobicity of the molecule, which is critical for its ability to cross cell membranes and interact with hydrophobic regions of the target protein. The most common lipophilic descriptor is the partition coefficient (logP) or its calculated equivalent (e.g., clogP).

A hypothetical QSAR equation for a series of N2-Benzyl-N-hydroxyglycinamide analogues might take the following form:

log(1/IC50) = b0 + b1σ + b2MR + b3logP

where the coefficients (bn) are determined by regression analysis. A statistically significant correlation would provide valuable insights into the key molecular properties driving the biological activity of this class of compounds.

Advanced Computational Chemistry Approaches

While no specific molecular docking or dynamics simulation studies have been published for N2-Benzyl-N-hydroxyglycinamide, the general principles of these techniques can be described. Molecular docking would be used to predict the preferred binding orientation of N2-Benzyl-N-hydroxyglycinamide to a specific biological target, such as an enzyme or receptor. This computational method would calculate the binding affinity and pose of the ligand within the active site of the target protein.

Following docking, molecular dynamics (MD) simulations could be employed to understand the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, including conformational changes and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. For instance, in studies of other benzyl-substituted compounds, MD simulations have been used to validate docking results and to observe the stability of the ligand in the binding pocket of its target. nih.gov

De novo design and virtual screening are powerful computational tools for discovering novel analogues of a lead compound like N2-Benzyl-N-hydroxyglycinamide.

De Novo Design: This approach would involve computationally generating new molecular structures that are complementary in shape and chemical properties to a target's binding site. Starting with a scaffold like N2-Benzyl-N-hydroxyglycinamide, algorithms could build new functional groups onto the core structure to optimize interactions with the target, potentially leading to analogues with improved potency or selectivity.

Virtual Screening: In a virtual screening campaign, large libraries of chemical compounds would be computationally docked against a biological target of interest. The goal is to identify "hits" that are predicted to bind strongly to the target. If N2-Benzyl-N-hydroxyglycinamide were a hit from such a screen, further focused libraries of its analogues could be screened to explore the structure-activity relationship around its chemical scaffold. This methodology has been successfully applied to identify novel inhibitors for various targets. nih.gov

Advanced Analytical and Characterization Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating N2-Benzyl-N-hydroxyglycinamide from starting materials, by-products, and degradants, thereby allowing for accurate purity assessment and isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity determination of non-volatile compounds like N2-Benzyl-N-hydroxyglycinamide. Method development typically involves a systematic approach to optimize separation from potential impurities.

Research Findings:

A reversed-phase HPLC (RP-HPLC) method is generally suitable for compounds containing both polar and non-polar moieties, such as N2-Benzyl-N-hydroxyglycinamide. The development process involves screening different stationary phases (e.g., C8 or C18 columns) and mobile phase compositions. nih.govscirp.org A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is often employed to achieve optimal separation of the main compound from its impurities. nih.gov The design of experiments (DoE) approach can be systematically used to optimize parameters such as mobile phase pH, column temperature, and flow rate to ensure a robust and efficient separation. nih.gov Detection is commonly performed using a UV detector, with the wavelength selected based on the chromophores present in the molecule, primarily the benzyl (B1604629) group. For related benzyl-containing compounds, detection wavelengths are often set between 210 and 280 nm. scirp.org

Below is an example of HPLC conditions used for the analysis of a formulation containing benzyl alcohol, a structurally related component.

Table 1: Example HPLC Parameters for Analysis of Benzyl-Containing Compounds

| Parameter | Value |

|---|---|

| Column | Phenomenex Luna C8 (150 x 4.6 mm, 3.0 µm) |

| Mobile Phase A | Deionized Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

This table is based on a method developed for Fulvestrant, Benzyl alcohol, and Benzyl benzoate. scirp.org

Gas Chromatography (GC) for Analysis of Volatile Derivatives

Direct analysis of N2-Benzyl-N-hydroxyglycinamide by Gas Chromatography (GC) is generally not feasible due to its low volatility and potential for thermal degradation, particularly of the N-hydroxyamide functional group. Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

Research Findings:

For compounds containing active hydrogens, such as hydroxyl and amide groups, common derivatization techniques include silylation (e.g., with BSTFA) or acylation. For related compounds like benzyl alcohol, derivatization has been shown to be essential for robust GC-MS analysis. nih.gov One study described a method for benzyl alcohol using perfluorooctanoyl chloride, which converted the low-molecular-mass alcohol into a high-molecular-mass derivative. nih.gov This strategy improves chromatographic behavior and allows for clear identification by mass spectrometry, free from interference from more volatile components. nih.gov A similar derivatization strategy could be explored for N2-Benzyl-N-hydroxyglycinamide to enable its analysis by GC, which is particularly useful for detecting volatile impurities or related substances. scholarsresearchlibrary.comunl.edu The separation is typically achieved on a non-polar or mid-polarity capillary column, such as one coated with (5%-phenyl)-methylpolysiloxane. scholarsresearchlibrary.comresearchgate.net

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass Spectrometry (MS) is a powerful tool for obtaining molecular weight information and confirming the structure of N2-Benzyl-N-hydroxyglycinamide. It is also the primary technique for identifying metabolites in biological matrices.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are crucial for analyzing polar and thermally labile molecules without causing significant fragmentation.

Research Findings:

ESI is particularly well-suited for N2-Benzyl-N-hydroxyglycinamide as it is a soft ionization method ideal for polar molecules. researchgate.net The compound would be expected to ionize efficiently in positive ion mode to form the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The use of certain additives, such as m-nitrobenzyl alcohol, has been shown to enhance the charge state and signal intensity for some molecules in ESI-MS. nih.gov

MALDI offers an alternative, especially for high-throughput screening. While often used for large biomolecules, it can be adapted for smaller molecules. nih.gov The success of MALDI analysis depends heavily on the choice of matrix; 2,5-dihydroxybenzoic acid (2,5-DHB) is a common matrix for neutral compounds. mdpi.com For some molecules, chemical derivatization can significantly improve the sensitivity of MALDI-TOF MS analysis. mdpi.com For instance, in the analysis of a related compound, N-benzyl-octadecanamide, using gold nanoparticles (AuNPs) as a matrix resulted in significantly higher peak intensity compared to conventional matrices like DHB. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Compound Quantitation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is essential for unambiguous structure confirmation and for developing quantitative assays.

Research Findings:

The fragmentation of N2-Benzyl-N-hydroxyglycinamide in MS/MS would be predictable based on its structure and studies of similar benzyl-containing molecules. core.ac.ukmdpi.com A dominant fragmentation pathway in benzyl-aminated compounds is the heterolytic cleavage of the Cζ-Nε bond, leading to the elimination of a stable benzylic or tropylium (B1234903) carbocation ([C₇H₇]⁺) at m/z 91. core.ac.uknih.gov This characteristic loss is a strong indicator of the benzyl moiety. Subsequent fragmentations would involve cleavages within the glycinamide (B1583983) core, such as losses of CO and parts of the amide structure.

This fragmentation data is not only crucial for structural elucidation but also for quantitative analysis. nih.gov By using methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions can be monitored with high sensitivity and selectivity, allowing for accurate quantitation of the compound in complex mixtures. nih.gov

Table 2: Predicted MS/MS Fragmentation Ions for [M+H]⁺ of N2-Benzyl-N-hydroxyglycinamide

| m/z (mass/charge) | Proposed Fragment | Origin of Fragment |

|---|---|---|

| 181.09 | [M+H]⁺ | Protonated molecular ion |

| 91.05 | [C₇H₇]⁺ | Loss of hydroxyglycinamide via C-N bond cleavage |

| 152.07 | [M+H - CO]⁺ | Loss of carbon monoxide from the precursor ion |

| 122.06 | [M+H - NH₂OH - CO]⁺ | Loss of hydroxylamine (B1172632) and carbon monoxide |

Predicted fragmentation based on common pathways for benzylamines and amides. core.ac.ukmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. nih.govnih.gov A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and spatial arrangement of atoms within the N2-Benzyl-N-hydroxyglycinamide molecule.

Research Findings: The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) (CH₂) protons, the glycinamide methylene (CH₂) protons, and exchangeable protons from the NH and OH groups. rsc.orgrsc.org The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the benzyl and glycinamide moieties. ugm.ac.idnih.govresearchgate.net The presence of rotamers around the amide bond can sometimes lead to the appearance of two sets of signals for atoms near the amide group. scielo.br

The following tables present expected chemical shift ranges for N2-Benzyl-N-hydroxyglycinamide, based on data from structurally similar compounds.

Table 3: Predicted ¹H NMR Chemical Shifts for N2-Benzyl-N-hydroxyglycinamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₆H ₅) | 7.20 - 7.40 | Multiplet | 5 protons from the benzyl ring. |

| Benzylic (CH ₂) | ~4.6 | Singlet or Doublet | Methylene group attached to the nitrogen and phenyl ring. |

| Glycinamide (CH ₂) | ~3.5 - 4.0 | Singlet | Methylene group of the glycinamide backbone. |

| Amide (NH ) | Variable | Broad Singlet | Exchangeable with D₂O. |

| Hydroxyl (OH ) | Variable | Broad Singlet | Exchangeable with D₂O. |

Predicted shifts are based on data for N-benzylbenzamide and other N-benzyl derivatives. rsc.orgnih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts for N2-Benzyl-N-hydroxyglycinamide

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C =O) | 168 - 172 | Amide carbonyl carbon. |

| Aromatic (C ₆H₅-ipso) | 136 - 138 | Quaternary carbon of the benzyl ring attached to CH₂. |

| Aromatic (C ₆H₅) | 127 - 129 | Protonated carbons of the benzyl ring. |

| Benzylic (C H₂) | 50 - 55 | Methylene carbon attached to the nitrogen and phenyl ring. |

| Glycinamide (C H₂) | 40 - 50 | Methylene carbon of the glycinamide backbone. |

Predicted shifts are based on data for N-benzylbenzamide and other N-benzyl derivatives. rsc.orgchemicalbook.com

One-Dimensional (1D) ¹H and ¹³C NMR

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural characterization of N2-Benzyl-N-hydroxyglycinamide. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments.

For N2-Benzyl-N-hydroxyglycinamide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the methylene protons of the glycinamide backbone, and the exchangeable protons of the N-hydroxy and amide groups. The chemical shifts of the aromatic protons will typically appear in the downfield region (around 7.2-7.4 ppm), while the benzylic methylene protons will be observed further upfield. The glycinamide methylene protons will have a characteristic chemical shift influenced by the adjacent nitrogen atoms.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for the Benzyl Moiety of N2-Benzyl-N-hydroxyglycinamide, based on data for N-benzylbenzamide

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.26-7.36 | 127.1-128.9 |

| Benzylic CH₂ | ~4.65 | ~44.2 |

| Aromatic C (quaternary) | - | ~138.2 |

Data extrapolated from NMR data for N-benzylbenzamide in CDCl₃. rsc.org

Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially for complex molecules. princeton.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For N2-Benzyl-N-hydroxyglycinamide, COSY would show correlations between the benzylic methylene protons and the aromatic protons (if any long-range coupling exists), and crucially, it would confirm the connectivity within the glycinamide backbone.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly attached to carbons. sdsu.edu This is a powerful tool for assigning the carbon signals based on their attached, and usually more easily assigned, protons. For the target molecule, it would definitively link the benzylic methylene proton signals to the corresponding carbon signal and do the same for the glycinamide methylene group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu This is critical for piecing together the molecular structure by connecting different spin systems. For example, an HMBC experiment could show a correlation from the benzylic protons to the glycinamide methylene carbon and the quaternary aromatic carbon, confirming the benzyl group's attachment point. It would also show correlations from the glycinamide methylene protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for determining stereochemistry and conformation. In N2-Benzyl-N-hydroxyglycinamide, NOESY could reveal through-space interactions between the benzyl protons and the glycinamide backbone, providing insights into the molecule's preferred conformation in solution.

A comprehensive 2D NMR analysis, as demonstrated in studies of similarly complex molecules like Benzyl o-vanillin, allows for the complete and unambiguous assignment of all NMR signals. ugm.ac.id

Table 2: Key 2D NMR Correlations for Structural Elucidation of N2-Benzyl-N-hydroxyglycinamide

| 2D NMR Experiment | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | Correlation between protons on adjacent carbons within the benzyl ring. | Confirms proton-proton coupling networks. |

| HSQC | Correlation between benzylic CH₂ protons and their carbon. Correlation between glycinamide CH₂ protons and their carbon. | Assigns carbons directly bonded to specific protons. |

| HMBC | Correlation from benzylic CH₂ protons to the quaternary aromatic carbon and the glycinamide nitrogen-attached carbon. Correlation from glycinamide CH₂ protons to the carbonyl carbon. | Establishes long-range connectivity and confirms the molecular skeleton. |

| NOESY | Correlation between benzylic protons and protons on the glycinamide backbone. | Provides information on the spatial arrangement and conformation of the molecule. |

Spectroscopic Methods for Mechanistic Research (e.g., EPR for radical species)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the primary technique for the detection and characterization of radical species, which are molecules with unpaired electrons. nih.gov In the context of N2-Benzyl-N-hydroxyglycinamide, EPR could be a valuable tool for investigating reaction mechanisms where radical intermediates are proposed.

For instance, if N2-Benzyl-N-hydroxyglycinamide is involved in redox processes or is subjected to conditions that can induce homolytic bond cleavage (e.g., reaction with hydroxyl radicals), it could form nitrogen-centered or other types of radicals. rsc.orgu-tokyo.ac.jp EPR spectroscopy can provide definitive evidence for the existence of these transient species. nih.gov The g-value and hyperfine coupling constants obtained from an EPR spectrum can help to identify the specific radical formed and provide information about its electronic structure and environment. u-tokyo.ac.jp While direct detection of highly reactive radicals can be challenging, spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct, can be employed for indirect detection and characterization by EPR. nih.gov

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a powerful strategy to improve the analytical properties of molecules for techniques like chromatography and mass spectrometry. For N2-Benzyl-N-hydroxyglycinamide, derivatization could be employed to increase volatility for gas chromatography (GC) or to enhance ionization efficiency for liquid chromatography-mass spectrometry (LC-MS).

Benzylation for Improved Gas Chromatography-Mass Spectrometry Detection

Gas chromatography-mass spectrometry (GC-MS) is a robust analytical technique, but it is generally limited to volatile and thermally stable compounds. The N-hydroxy and amide groups of N2-Benzyl-N-hydroxyglycinamide make it polar and non-volatile, hindering its direct analysis by GC-MS.

A common derivatization strategy to overcome this is benzylation. In this approach, a benzyl group is added to polar functional groups, such as the hydroxyl group of the hydroxamic acid moiety. This would increase the molecule's hydrophobicity and volatility, making it more amenable to GC analysis. osti.govnih.govdigitellinc.com The resulting derivative would also likely exhibit favorable fragmentation patterns in the mass spectrometer, aiding in its identification and quantification. osti.gov The reaction is typically carried out using a benzylating agent like benzyl bromide in the presence of a base. osti.gov

Charge Reversal Derivatization for Enhanced Liquid Chromatography-Mass Spectrometry Sensitivity

Liquid chromatography-mass spectrometry (LC-MS) is well-suited for the analysis of polar and non-volatile compounds. However, the ionization efficiency of a molecule in the MS source can significantly impact the sensitivity of the analysis. For molecules that ionize poorly, derivatization can be used to introduce a readily ionizable tag.

Charge reversal derivatization is a technique that converts a neutral or negatively charged functional group into a permanently positively charged one, which can significantly enhance detection sensitivity in positive-ion mode electrospray ionization (ESI)-MS. nih.govresearchgate.net While often applied to carboxylic acids, a similar strategy could be developed for the hydroxamic acid group of N2-Benzyl-N-hydroxyglycinamide. semanticscholar.org By reacting the hydroxamic acid with a derivatizing reagent containing a quaternary ammonium (B1175870) or pyridinium (B92312) group, a positively charged derivative is formed. nih.gov This can lead to a substantial improvement in signal intensity, allowing for the detection of the compound at much lower concentrations.

Application of Labeling Reagents for Complex Mixture Analysis

In complex biological or environmental samples, detecting a target analyte can be challenging due to matrix effects and the presence of numerous interfering compounds. Derivatization with a labeling reagent that introduces a specific reporter group can greatly facilitate detection and quantification.

This principle is well-illustrated in the field of glycomics, where N-glycans are often derivatized with fluorescent tags or reagents that enhance MS ionization. nih.govresearchgate.net For example, labeling reagents can be designed to include a fluorophore for sensitive fluorescence detection and a tertiary amine or other easily ionizable group to boost the MS signal. researchgate.net While developed for a different class of molecules, this approach highlights a general strategy that could be adapted for the analysis of N2-Benzyl-N-hydroxyglycinamide in complex mixtures. By tagging the molecule with a carefully designed reagent, its analytical detectability and selectivity can be dramatically improved.

Preclinical Explorations and Theoretical Therapeutic Applications

In Vitro Biological Activity Assessments in Relevant Cell-Based Models

There is currently no published data detailing the in vitro biological activity of N2-Benzyl-N-hydroxyglycinamide in any cell-based models. Studies that would typically elucidate a compound's efficacy, potency, and spectrum of activity have not been reported.

Mechanistic Basis for Potential Therapeutic Applications (e.g., neuroprotective effects, HIV replication inhibition)

Due to the absence of in vitro studies, the mechanistic basis for any potential therapeutic applications of N2-Benzyl-N-hydroxyglycinamide is entirely speculative. There is no scientific evidence to suggest that this specific compound possesses neuroprotective effects or inhibits HIV replication. While related structural motifs may be found in compounds with such activities, direct experimental data for N2-Benzyl-N-hydroxyglycinamide is lacking.

Theoretical Considerations for Future Drug Design and Development Based on Molecular Mechanisms

Without any foundational data on the biological activity and molecular mechanisms of N2-Benzyl-N-hydroxyglycinamide, any considerations for future drug design and development would be premature. The initial and essential step would be to synthesize and subject the compound to a broad panel of in vitro biological assays to identify any potential areas of therapeutic interest.

Future Directions and Research Gaps

Exploration of Unexplored Synthetic Pathways to Novel N2-Benzyl-N-hydroxyglycinamide Analogues

The synthesis of novel analogs of N2-Benzyl-N-hydroxyglycinamide is fundamental to exploring its structure-activity relationship (SAR). While several general methods for synthesizing hydroxamic acids exist, future research should focus on developing and optimizing pathways specifically for N-substituted glycinamide (B1583983) scaffolds.

A significant portion of current synthetic strategies for hydroxamic acids involves the reaction of activated carboxylic acid derivatives (like esters or acyl chlorides) with hydroxylamine (B1172632). google.com However, these methods can sometimes lead to byproducts and may not be suitable for all substrates, especially those with steric hindrance. researchgate.net Future investigations should explore alternative and more efficient synthetic routes. One promising avenue is the enzymatic synthesis of N-benzyl carboxamides, which has been shown to be effective for related compounds and could be adapted for N2-Benzyl-N-hydroxyglycinamide. nih.gov The use of solid-phase synthesis techniques could also facilitate the creation of diverse libraries of analogs for high-throughput screening. researchgate.net

Moreover, the synthesis of precursors like N-benzylhydroxylamine hydrochloride is a critical step. Recent patents have detailed methods for its industrial production, which could be leveraged for the scalable synthesis of the target compound and its derivatives.

Table 1: Potential Synthetic Strategies for N2-Benzyl-N-hydroxyglycinamide Analogues

| Synthetic Approach | Description | Potential Advantages | Key Challenges |

| Classical Acylation | Reaction of an activated N-benzylglycine derivative with hydroxylamine. | Well-established, versatile. | Potential for byproducts, may require protecting groups. |

| Enzymatic Synthesis | Utilization of enzymes like N-substituted formamide (B127407) deformylase in reverse. nih.gov | High selectivity, mild reaction conditions. | Enzyme availability and stability, substrate specificity. |

| Solid-Phase Synthesis | Stepwise synthesis on a solid support to create a library of analogs. researchgate.net | High-throughput potential, simplified purification. | Linker chemistry, reaction monitoring on solid support. |

| Novel Reagent-Based Methods | Employing newer coupling agents or reaction conditions to improve yield and purity. | Higher efficiency, fewer side reactions. | Reagent cost and availability, optimization required. |

Identification of Novel Molecular Targets and Elucidation of Undiscovered Mechanisms of Action

A crucial gap in the current understanding of N2-Benzyl-N-hydroxyglycinamide lies in the definitive identification of its molecular targets and the elucidation of its mechanism of action. The hydroxamic acid moiety is a well-known metal chelator, particularly for zinc ions within the active sites of metalloenzymes. google.com This suggests that potential targets include histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and other zinc-dependent enzymes.

Future research should employ a combination of computational and experimental approaches to identify these targets. Molecular docking studies can predict the binding affinity of N2-Benzyl-N-hydroxyglycinamide and its analogs to a panel of known metalloenzymes. These in silico predictions can then be validated through in vitro enzymatic assays.

Furthermore, the mechanism of action may extend beyond simple enzyme inhibition. For instance, a structurally related compound, N2-benzyl-N-(2-methyl-3-nitrophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide, is thought to act through the reduction of its nitro group to form reactive intermediates. It is conceivable that N2-Benzyl-N-hydroxyglycinamide could undergo metabolic activation to generate species with distinct biological activities. Studies on the metabolism of this compound are therefore warranted.

Advanced Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer immense potential for accelerating research on N2-Benzyl-N-hydroxyglycinamide. These computational tools can be employed to design novel analogs with improved potency and selectivity, as well as to predict their biological activities.

Generative AI models can be trained on existing libraries of hydroxamic acids to propose novel molecular structures with desired properties. These models can explore a vast chemical space more efficiently than traditional medicinal chemistry approaches. Furthermore, quantitative structure-activity relationship (QSAR) models built using ML algorithms can predict the biological activity of newly designed compounds, allowing for the prioritization of synthetic efforts.

The integration of AI can also aid in understanding the complex relationships between chemical structure and biological function. By analyzing large datasets, ML models can identify subtle structural features that are critical for activity, providing valuable insights for lead optimization.

Table 2: Applications of AI/ML in N2-Benzyl-N-hydroxyglycinamide Research

| AI/ML Application | Description | Expected Outcome |

| De Novo Design | Generative models create novel molecular structures. | Identification of new analogs with potentially enhanced activity. |

| Activity Prediction | QSAR models predict the biological activity of virtual compounds. | Prioritization of synthetic targets and reduction of experimental costs. |

| Target Identification | ML models analyze compound-protein interaction data to predict novel targets. | Discovery of new mechanisms of action and therapeutic applications. |

| ADMET Prediction | Models predict absorption, distribution, metabolism, excretion, and toxicity properties. | Early identification of compounds with favorable pharmacokinetic profiles. |

Addressing Challenges in Research-Grade Scalability and Compound Purity

As research progresses from initial discovery to preclinical studies, the ability to produce larger quantities of N2-Benzyl-N-hydroxyglycinamide and its analogs at high purity becomes critical. Challenges in scalability and purity are common for many hydroxamic acid derivatives. researchgate.net

Future research must focus on developing robust and scalable synthetic processes. This includes optimizing reaction conditions, minimizing the use of hazardous reagents, and developing efficient purification methods. The synthesis of N-benzyl carboxamides, for example, can be achieved through various methods, each with its own scalability profile. A thorough process chemistry investigation will be necessary to identify the most suitable route for large-scale production.

Purity analysis is another critical aspect. The presence of impurities, such as unreacted starting materials or byproducts from side reactions, can significantly impact biological data. Therefore, the development of validated analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential to ensure the quality and consistency of research-grade material.

Interdisciplinary Approaches for Comprehensive Understanding of the Compound's Biological Roles

A comprehensive understanding of the biological roles of N2-Benzyl-N-hydroxyglycinamide can only be achieved through a collaborative, interdisciplinary approach. The complexity of biological systems necessitates the integration of expertise from various fields.

Chemists will be essential for the design and synthesis of novel analogs and the development of scalable synthetic routes. Biologists and pharmacologists will be needed to conduct in vitro and in vivo studies to determine the compound's efficacy and mechanism of action. Computational scientists will play a crucial role in applying AI and ML for compound design and data analysis. Furthermore, collaborations with structural biologists will be vital for elucidating the binding interactions of the compound with its molecular targets at an atomic level. This interdisciplinary synergy will be paramount in translating fundamental discoveries into tangible therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。